(S)-N-Boc-2-cyanomorpholine
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Overview
Description
(S)-N-Boc-2-cyanomorpholine is a chemical compound that belongs to the class of morpholine derivatives. It is characterized by the presence of a cyanide group and a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the morpholine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-N-Boc-2-cyanomorpholine typically involves the following steps:
Starting Material: The synthesis begins with the commercially available morpholine.
Protection of the Nitrogen Atom: The nitrogen atom of morpholine is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step yields N-Boc-morpholine.
Introduction of the Cyanide Group: The protected morpholine is then reacted with a cyanating agent, such as cyanogen bromide (BrCN), under controlled conditions to introduce the cyanide group at the desired position, resulting in this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the process may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: (S)-N-Boc-2-cyanomorpholine undergoes various chemical reactions, including:
Oxidation: The cyanide group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: The cyanide group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.
Major Products:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Free amine derivatives.
Scientific Research Applications
(S)-N-Boc-2-cyanomorpholine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a building block in the development of drugs and therapeutic agents.
Industry: It is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (S)-N-Boc-2-cyanomorpholine involves its interaction with specific molecular targets and pathways. The cyanide group can participate in nucleophilic addition reactions, while the Boc protecting group provides stability and selectivity during synthetic transformations. The compound’s reactivity is influenced by the electronic and steric effects of its substituents, allowing it to engage in various chemical processes.
Comparison with Similar Compounds
N-Boc-morpholine: Lacks the cyanide group, making it less reactive in certain transformations.
2-cyanomorpholine: Does not have the Boc protecting group, which affects its stability and selectivity.
N-Boc-2-aminomorpholine: Contains an amino group instead of a cyanide group, leading to different reactivity and applications.
Uniqueness: (S)-N-Boc-2-cyanomorpholine is unique due to the presence of both the cyanide and Boc groups, which confer distinct reactivity and stability. This combination makes it a valuable intermediate in organic synthesis and a versatile compound for various research applications.
Properties
IUPAC Name |
tert-butyl (2S)-2-cyanomorpholine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-10(2,3)15-9(13)12-4-5-14-8(6-11)7-12/h8H,4-5,7H2,1-3H3/t8-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZBGWUQUIKDNN-MRVPVSSYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCO[C@@H](C1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70657762 |
Source
|
Record name | tert-Butyl (2S)-2-cyanomorpholine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70657762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1257856-31-7 |
Source
|
Record name | tert-Butyl (2S)-2-cyanomorpholine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70657762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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